4,4'-Methylenebis(2,6-diethylaniline)

Beschreibung

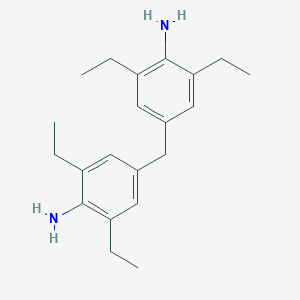

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(4-amino-3,5-diethylphenyl)methyl]-2,6-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2/c1-5-16-10-14(11-17(6-2)20(16)22)9-15-12-18(7-3)21(23)19(8-4)13-15/h10-13H,5-9,22-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIVYGKSHSJHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)CC)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048191 | |

| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13680-35-8 | |

| Record name | 4,4′-Methylenebis[2,6-diethylaniline] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13680-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-methylenebis(2,6-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013680358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[2,6-diethylaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4'-Methylenebis(2,6-diethylaniline)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-Methylenebis(2,6-diethylaniline), commonly referred to as MDEA, is an aromatic amine primarily utilized as a curing agent for epoxy resins and a chain extender for polyurethanes.[1][2] Its sterically hindered structure, owing to the diethyl groups ortho to the amine functionalities, influences its reactivity and the properties of the polymers it forms. This guide provides a comprehensive overview of the chemical and physical properties of MDEA, detailed experimental methodologies for their determination, and insights into its reactivity and toxicological considerations relevant to scientific and drug development applications.

Chemical and Physical Properties

The fundamental physicochemical properties of 4,4'-Methylenebis(2,6-diethylaniline) are summarized in the table below. These properties are critical for understanding its behavior in various chemical processes, for storage, and for safety considerations.

| Property | Value | References |

| Chemical Name | 4,4'-Methylenebis(2,6-diethylaniline) | [3][4] |

| CAS Number | 13680-35-8 | [1][3][4] |

| Molecular Formula | C21H30N2 | [1][3][4] |

| Molecular Weight | 310.48 g/mol | [1][3][4] |

| Appearance | White to off-white or slightly beige powder, crystals, or pellets | [1][5][6] |

| Melting Point | 88-90 °C | [3][4][7] |

| Boiling Point | 205 °C at 0.5 mmHg | [3][8] |

| Solubility | Soluble in toluene; Insoluble in water (440 µg/L at 20°C) | [3][6][8] |

| Density | 0.90 g/cm³ | [3][8] |

| Vapor Pressure | 0 Pa at 25°C | [3][8] |

| pKa | 4.88 ± 0.25 (Predicted) | [8] |

| LogP | 4.29 at 25°C | [8] |

Synthesis and Reactivity

Synthesis

A common synthetic route to 4,4'-Methylenebis(2,6-diethylaniline) involves the acid-catalyzed condensation of 2,6-diethylaniline with paraformaldehyde. The reaction is typically carried out in an aqueous medium with hydrochloric acid, followed by neutralization to precipitate the product.

A generalized workflow for the synthesis is presented below.

Reactivity

The reactivity of MDEA is centered around its two primary amine groups. These amines can undergo reactions typical of aromatic amines. Its most significant application is as a curing agent for epoxy resins. The active hydrogens on the nitrogen atoms react with the epoxy groups of the resin, leading to the opening of the epoxide ring and the formation of a cross-linked polymer network.[7] This process imparts thermal and mechanical stability to the final material.[1] The steric hindrance from the ortho-diethyl groups reduces the reactivity of the amine compared to less substituted aromatic diamines, which can be advantageous for controlling the curing process.

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical and spectroscopic properties of 4,4'-Methylenebis(2,6-diethylaniline).

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of the dry, finely powdered MDEA is packed into the sealed end of a capillary tube to a height of 1-2 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated rapidly to obtain an approximate melting point.

-

The apparatus is allowed to cool.

-

A fresh sample is heated again, with the temperature ramp slowed to approximately 2 °C/minute as it approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[3][9] A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity.

-

Boiling Point Determination (Reduced Pressure)

Due to its high molecular weight, the boiling point of MDEA is determined under reduced pressure to prevent decomposition at high temperatures.

-

Apparatus: Distillation apparatus suitable for vacuum distillation (e.g., short-path distillation), vacuum pump, manometer, heating mantle, thermometer.

-

Procedure:

-

A sample of MDEA is placed in the distillation flask with boiling chips or a magnetic stir bar.

-

The apparatus is assembled and connected to a vacuum pump, with a manometer to measure the pressure.

-

The system is evacuated to the desired pressure (e.g., 0.5 mmHg).[3]

-

The sample is heated gently.

-

The temperature of the vapor that distills is recorded as the boiling point at that specific pressure.[10][11] The thermometer bulb should be positioned so that it is fully immersed in the vapor phase.

-

Solubility Determination

-

Procedure (Qualitative):

-

A small, measured amount of MDEA (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent of interest (e.g., 1 mL of water or toluene).

-

The mixture is agitated vigorously at a controlled temperature (e.g., 20°C).

-

The sample is observed for dissolution. Complete disappearance of the solid indicates solubility.[12]

-

-

Procedure (Quantitative - for Water):

-

An excess amount of MDEA is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 20°C) until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of MDEA in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of MDEA.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of MDEA is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[13]

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the methylene bridge protons, the amine protons (which may be broad), and the protons of the ethyl groups (a quartet for the CH₂ and a triplet for the CH₃).[13]

-

¹³C NMR: The spectrum will show distinct signals for the different carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and the carbons of the ethyl groups.[13]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A solid sample can be analyzed as a KBr pellet or as a mull.

-

Expected Absorptions: The spectrum will exhibit characteristic peaks for N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic rings, and C-N stretching.[14][15]

-

-

Mass Spectrometry (MS):

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer.

-

Analysis: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of MDEA (m/z = 310.48).[4] Analysis of the fragmentation pattern can provide further structural confirmation.

-

Toxicological and Drug Development Considerations

While 4,4'-Methylenebis(2,6-diethylaniline) is primarily an industrial chemical, its structural class—aromatic amines—is of significant interest to drug development professionals due to potential toxicities. There is no direct evidence of MDEA being used as a therapeutic agent. However, understanding its potential biological effects is crucial for safety assessment.

Many aromatic amines are known to be metabolized in the body to reactive intermediates that can form adducts with DNA and proteins.[16][17] This mechanism is a key concern as it can lead to genotoxicity and carcinogenicity.[16][18] For instance, the related compound 4,4'-methylenebis(2-chloroaniline) (MBOCA) is considered a carcinogen, with evidence suggesting a genotoxic mode of action.[16][17][18]

The potential metabolic activation and toxicological pathway for aromatic amines like MDEA can be conceptualized as follows:

Given these potential risks, any handling of MDEA in a research or development setting should be conducted with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area to minimize dermal and inhalation exposure.[4][6]

Conclusion

4,4'-Methylenebis(2,6-diethylaniline) is a well-characterized aromatic amine with defined physicochemical properties that make it suitable for its primary applications in polymer chemistry. The methodologies for determining these properties are standard in organic chemistry. For professionals in drug development, while the compound itself is not a therapeutic, its structural class warrants careful consideration of its toxicological profile, particularly its potential for metabolic activation to genotoxic species. A thorough understanding of its chemical properties and adherence to safety protocols are essential for its handling and use in any scientific context.

References

- 1. athabascau.ca [athabascau.ca]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. scribd.com [scribd.com]

- 4. phillysim.org [phillysim.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]

- 7. threebond.co.jp [threebond.co.jp]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. byjus.com [byjus.com]

- 13. benchchem.com [benchchem.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. HEALTH EFFECTS - Toxicological Profile for 4,4’-Methylenebis(2-chloroaniline) (MBOCA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 4,4'-Methylenebis(2,6-diethylaniline) (MDEA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physicochemical characteristics of 4,4'-Methylenebis(2,6-diethylaniline) (MDEA), a sterically hindered aromatic diamine. MDEA is a crucial component in polymer chemistry, primarily utilized as a curing agent for epoxy resins and a chain extender for polyurethanes, imparting enhanced thermal and mechanical properties to the resulting polymers.[1][2][3] This document compiles essential quantitative data, details experimental protocols for the determination of its properties, and presents visual representations of its synthesis and primary reaction mechanism. The information contained herein is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and material science who are working with or exploring the applications of MDEA.

Physicochemical Properties

The key physicochemical properties of MDEA are summarized in the table below, providing a consolidated reference for its fundamental characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₃₀N₂ | [4] |

| Molecular Weight | 310.48 g/mol | |

| Melting Point | 88-90 °C | |

| Boiling Point | 205 °C at 0.5 mmHg | [3] |

| Appearance | Off-white to light beige solid | [5] |

| Solubility | Soluble in Toluene, Dimethyl Sulfoxide (DMSO) (Slightly), Methanol (Slightly) | [5][6] |

| Predicted pKa | 4.99 ± 0.25 | [5] |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of MDEA and the determination of its key physicochemical properties.

Synthesis of 4,4'-Methylenebis(2,6-diethylaniline) (MDEA)

The synthesis of MDEA is typically achieved through the acid-catalyzed condensation of 2,6-diethylaniline with formaldehyde.[6][7]

Materials:

-

2,6-diethylaniline

-

Paraformaldehyde

-

36% Hydrochloric acid

-

Sodium hydroxide

-

Water

-

Dimethyl sulfoxide (DMSO) (for crystallization)

-

Round-bottom flask

-

Oil bath

-

Magnetic stirrer

-

Reflux condenser

-

Filtration apparatus

-

Oven

Procedure:

-

A mixture of 2,6-diethylaniline (0.1 mol), paraformaldehyde (0.05 mol), and 36% hydrochloric acid (0.1 mol) in water (100 mL) is placed in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[6][7]

-

The reaction mixture is heated to 353 K (80 °C) in an oil bath under an inert atmosphere (e.g., argon) and stirred for 3 hours.[6][7]

-

After 3 hours, the reaction mixture is cooled to room temperature.[6][7]

-

Sodium hydroxide (0.11 mol) is added to the mixture to neutralize the acid and precipitate the product.[6][7]

-

The resulting precipitate is collected by filtration and washed with water.[6][7]

-

The crude product is then dried in an oven at 343 K (70 °C) for 12 hours.[6][7]

-

For purification, single crystals can be grown by slow cooling of a solution of the substance in a DMSO/water (80:20, v:v) mixture from 363 K to 303 K at a rate of 5 K per hour.[6]

Determination of Melting Point

The melting point of MDEA can be determined using a standard capillary method with a melting point apparatus.

Materials:

-

Purified MDEA

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

A small sample of dry, purified MDEA is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Determination of Boiling Point

The boiling point of MDEA is determined under reduced pressure to prevent decomposition at high temperatures.

Materials:

-

Purified MDEA

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum pump

-

Heating mantle

Procedure:

-

A sample of purified MDEA is placed in the distillation flask.

-

The distillation apparatus is assembled for vacuum distillation.

-

The system is evacuated to the desired pressure (e.g., 0.5 mmHg).

-

The sample is heated gently with a heating mantle.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Determination of Solubility

The solubility of MDEA in various solvents can be determined by the equilibrium saturation method.

Materials:

-

Purified MDEA

-

A range of solvents (e.g., water, toluene, ethanol, acetone)

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

Analytical balance

-

Spectrophotometer or other suitable analytical instrument

Procedure:

-

An excess amount of MDEA is added to a known volume of the solvent in a vial.

-

The vial is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is allowed to stand for any undissolved solid to settle.

-

A known volume of the clear supernatant is carefully withdrawn.

-

The concentration of MDEA in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry after creating a calibration curve).

-

The solubility is expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Determination of pKa

The acid dissociation constant (pKa) of MDEA can be determined potentiometrically or spectrophotometrically. The following is a general outline for potentiometric titration.

Materials:

-

Purified MDEA

-

Standardized solution of a strong acid (e.g., HCl)

-

A suitable solvent in which both MDEA and its protonated form are soluble (e.g., a water-alcohol mixture)

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer

Procedure:

-

A known amount of MDEA is dissolved in the chosen solvent.

-

The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed in the solution.

-

The standardized acid solution is added in small, known increments from the burette.

-

The pH of the solution is recorded after each addition, allowing the reading to stabilize.

-

A titration curve is generated by plotting the pH versus the volume of acid added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Key Reaction Pathways and Workflows

The primary application of MDEA is in polymer chemistry. The following diagrams illustrate the synthesis of MDEA and its role as a curing agent for epoxy resins.

Caption: Synthesis of 4,4'-Methylenebis(2,6-diethylaniline) (MDEA).

Caption: Workflow for Epoxy Resin Curing with MDEA.

The reaction mechanism involves the nucleophilic attack of the primary amine groups of MDEA on the electrophilic carbon atoms of the epoxide rings in the epoxy resin. This ring-opening reaction forms a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group, leading to the formation of a highly cross-linked, three-dimensional polymer network. This network structure is responsible for the enhanced thermal stability and mechanical strength of the cured epoxy system.[2][8] The steric hindrance provided by the ethyl groups in the ortho positions of MDEA influences its reactivity, which is a critical factor in controlling the curing process.[6]

References

- 1. 4,4'-Methylenebis(2,6-Diethylaniline)|MDEA--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]

- 2. nbinno.com [nbinno.com]

- 3. 4,4'-Methylenebis(2,6-diethylaniline) | 13680-35-8 [chemicalbook.com]

- 4. 4,4'-Methylenebis[2,6-diethylaniline] | C21H30N2 | CID 83656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) CAS#: 19900-69-7 [m.chemicalbook.com]

- 6. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4,4'-Methylenebis(2,6-diethylaniline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2,6-diethylaniline), also known as MDEA, is an aromatic amine of significant industrial interest.[1] Its unique molecular structure, characterized by two aniline rings substituted with ethyl groups ortho to the amine and linked by a methylene bridge, imparts specific steric and electronic properties. These characteristics make it a valuable component in polymer chemistry, particularly as a curing agent for resins and a chain extender in the production of polyurethanes.[2] This guide provides a comprehensive overview of its molecular structure, synthesis, physicochemical properties, applications, and safety information.

Molecular Structure and Identification

4,4'-Methylenebis(2,6-diethylaniline) is a symmetrical molecule consisting of two 2,6-diethylaniline units joined at the para position by a methylene (-CH2-) group. The ethyl groups in the ortho positions to the amino groups create steric hindrance, which influences its reactivity.[3]

Table 1: Chemical Identification of 4,4'-Methylenebis(2,6-diethylaniline)

| Identifier | Value |

| IUPAC Name | 4-[(4-amino-3,5-diethylphenyl)methyl]-2,6-diethylaniline[4][5] |

| CAS Number | 13680-35-8[2][4] |

| Molecular Formula | C₂₁H₃₀N₂[2][4][5] |

| Molecular Weight | 310.48 g/mol [2] |

| Canonical SMILES | CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)CC)N)CC[4][5] |

| InChIKey | NWIVYGKSHSJHEF-UHFFFAOYSA-N[4][5] |

| Synonyms | 4,4'-Diamino-3,3',5,5'-tetraethyldiphenylmethane, MDEA[2][6] |

Physicochemical and Crystallographic Properties

The physical and structural properties of 4,4'-Methylenebis(2,6-diethylaniline) have been determined through various analytical techniques, including single-crystal X-ray analysis.[1]

Table 2: Physicochemical and Crystallographic Data

| Property | Value |

| Appearance | Off-white to light brown solid/pellets[2] |

| Melting Point | 88-90 °C[7][8] |

| Boiling Point | 205 °C at 0.5 mmHg[7] |

| Solubility | Insoluble in water[1] |

| Crystal System | Monoclinic[3] |

| Space Group | P2₁/n[3] |

| Dihedral Angle between Aromatic Rings | 64.13 (6)°[1] |

Synthesis

The synthesis of 4,4'-Methylenebis(2,6-diethylaniline) is typically achieved through the acid-catalyzed condensation of 2,6-diethylaniline with a formaldehyde source, such as paraformaldehyde.[1][3]

Experimental Protocol: Synthesis of 4,4'-Methylenebis(2,6-diethylaniline)[1][4]

Materials:

-

2,6-diethylaniline (14.92 g, 0.1 mol)

-

Paraformaldehyde (0.15 g, 0.05 mol)

-

36% Hydrochloric acid (8.6 mL, 0.1 mol)

-

Water (100 mL)

-

Sodium hydroxide (4.40 g, 0.11 mol)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

A mixture of 2,6-diethylaniline, paraformaldehyde, and 36% hydrochloric acid in water is prepared in a round-bottom flask.[3]

-

The flask is heated to 353 K (80 °C) for 3 hours in an oil bath under an argon atmosphere.[3]

-

The reaction mixture is then cooled to room temperature.[3]

-

Sodium hydroxide is added to the mixture to neutralize the acid and precipitate the product.[3]

-

The resulting precipitate is filtered and dried at 343 K (70 °C) in an oven for 12 hours.[3]

-

The reported yield for this procedure is approximately 94% (14.52 g).[3]

-

For purification and crystal growth, single crystals suitable for X-ray analysis can be grown by slow cooling (from 363 K to 303 K at a rate of 5 K/h) of a solution of the substance in a DMSO/water (80:20, v/v) mixture.[3]

Spectroscopic Data

General Experimental Approach

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer (e.g., 600 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard.

-

Infrared (IR) Spectroscopy: FTIR spectra are often obtained using a mull technique or with an Attenuated Total Reflectance (ATR) accessory.[4]

-

Mass Spectrometry (MS): LC-MS with an ESI source on a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap) is a common method for determining the mass-to-charge ratio.[4]

Table 3: Key Spectroscopic Data for 4,4'-Methylenebis(2,6-diethylaniline)

| Technique | Key Observations | Source |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 6.64 (s, 4H), 4.29 (s, 4H), 3.56 (s, 2H), 2.42 (q, J= 7.5 Hz, 8H), 1.09 (t, J= 7.5 Hz, 12H) | |

| ¹³C NMR | Spectra available | [4] |

| FTIR (Mull) | Spectra available | [4] |

| LC-MS (ESI) | [M+H]⁺ = 311.2482 | [4] |

Applications

The primary application of 4,4'-Methylenebis(2,6-diethylaniline) is in polymer chemistry, where its difunctional nature and sterically hindered amino groups are advantageous.

-

Curing Agent for Resins: It is widely used as a hardener for epoxy resins, polyurethanes, cyanate esters, and phthalonitriles.[1] The steric hindrance provided by the ortho-ethyl groups reduces the reactivity of the amine, which can be beneficial for controlling the curing process and extending the gelation time.[1][3] This leads to materials with enhanced thermal and mechanical properties, making them suitable for coatings, adhesives, and composites in industries such as automotive and aerospace.[2]

-

Chain Extender for Polyurethanes: In polyurethane synthesis, it acts as a chain extender, contributing to the formation of hard segments in the polymer, which improves the mechanical and dynamic properties of the final material.

-

Synthesis of Dyes and Pigments: The compound is also utilized in the synthesis of various dyes and pigments.[2]

-

Building Block for Ligands: Its structure makes it a useful building block for sterically demanding ligands in catalysis.[1]

Safety and Toxicology

The safety profile of 4,4'-Methylenebis(2,6-diethylaniline) indicates that it should be handled with appropriate precautions.

Table 4: Toxicological and Safety Information

| Hazard Type | GHS Classification and Statements |

| Acute Toxicity (Oral) | Warning: H302 - Harmful if swallowed[4][7] |

| Skin Corrosion/Irritation | Warning: H315 - Causes skin irritation[4][7] |

| Eye Damage/Irritation | Warning: H319 - Causes serious eye irritation[7] |

| Specific Target Organ Toxicity (Single Exposure) | Warning: H335 - May cause respiratory irritation[7] |

| Target Organs | Respiratory system[7] |

Handling and Personal Protective Equipment (PPE):

-

Use with adequate ventilation and minimize dust generation.[1]

-

Wear appropriate personal protective equipment, including gloves, safety goggles, and a dust mask (e.g., N95).[1][7]

-

Wash hands thoroughly after handling.[1]

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[1]

First Aid Measures:

-

Ingestion: If swallowed, get medical aid. Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink 2-4 cupfuls of water or milk.[1]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen.[1]

It is important to note that the toxicological properties of this substance have not been fully investigated, and it may cause methemoglobinemia.[1]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,4'-Methylenebis[2,6-diethylaniline] | C21H30N2 | CID 83656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4,4 -Methylenebis(2,6-diethylaniline) 99 13680-35-8 [sigmaaldrich.com]

- 7. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: 4,4'-Methylenebis(2,6-diethylaniline) (CAS 13680-35-8)

For Researchers, Scientists, and Material Science Professionals

Introduction

4,4'-Methylenebis(2,6-diethylaniline), commonly known as M-DEA, is an aromatic diamine with the CAS number 13680-35-8. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and primary industrial applications. While this document is intended for a scientific audience, it is important to note that the available literature on M-DEA is predominantly focused on its role in polymer chemistry. As of the current date, there is a significant lack of published research regarding its biological activity, pharmacological properties, or potential applications in drug development.

Chemical and Physical Properties

M-DEA is a sterically hindered aromatic amine, a structural feature that significantly influences its reactivity.[1] The diethyl groups ortho to the amine functionalities moderate its reaction rate, making it a valuable component in controlled polymerization processes.[1] Key physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 13680-35-8[1][2][3][4][5][6][7][8] |

| IUPAC Name | 4-[(4-amino-3,5-diethylphenyl)methyl]-2,6-diethylaniline[2][8] |

| Synonyms | 4,4'-Methylenebis(2,6-diethylaniline), M-DEA, Bis(4-amino-3,5-diethylphenyl)methane, 4,4'-Diamino-3,3',5,5'-tetraethyldiphenylmethane[2][3][6] |

| Molecular Formula | C₂₁H₃₀N₂[2][3][8] |

| Molecular Weight | 310.48 g/mol [3][8] |

| InChI Key | NWIVYGKSHSJHEF-UHFFFAOYSA-N[2] |

| SMILES | CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)CC)N)CC[2] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder or pellets. |

| Melting Point | 88-90 °C |

| Boiling Point | 205 °C at 0.5 mmHg[5] |

| Solubility | Soluble in toluene.[5] |

| Topological Polar Surface Area | 52 Ų[8] |

| Hydrogen Bond Donor Count | 2[8] |

| Hydrogen Bond Acceptor Count | 2[8] |

| Rotatable Bond Count | 6[8] |

Synthesis

A common synthetic route to 4,4'-Methylenebis(2,6-diethylaniline) involves the condensation of 2,6-diethylaniline with formaldehyde in the presence of an acid catalyst.[1]

Experimental Protocol: Synthesis of 4,4'-Methylenebis(2,6-diethylaniline)[1]

-

Reaction Setup : In a round-bottom flask equipped with a stirrer and under an argon atmosphere, combine 2,6-diethylaniline (0.1 mol), paraformaldehyde (0.05 mol), and 36% hydrochloric acid (0.1 mol) in 100 mL of water.

-

Reaction Execution : Heat the mixture to 353 K (80 °C) in an oil bath for 3 hours.

-

Work-up : Cool the reaction mixture to room temperature. Add sodium hydroxide (0.11 mol) to neutralize the acid and precipitate the product.

-

Isolation and Purification : Filter the resulting precipitate and dry it in an oven at 343 K (70 °C) for 12 hours. The reported yield for this method is 94%.

-

Crystallization (for X-ray quality crystals) : Single crystals suitable for X-ray analysis can be grown by the slow cooling of a solution of the compound in a DMSO/water (80:20, v/v) mixture.

References

- 1. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4'-Methylenebis[2,6-diethylaniline] | C21H30N2 | CID 83656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4,4'-Methylenebis(2,6-diethylaniline) | 13680-35-8 [chemicalbook.com]

- 5. 13680-35-8 CAS MSDS (4,4'-Methylenebis(2,6-diethylaniline)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4,4'-Methylenebis(2,6-diethylaniline) | 13680-35-8 [amp.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

4,4'-Methylenebis(2,6-diethylaniline): A Comprehensive Technical Review of its Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2,6-diethylaniline), commonly known as MDEA, is a sterically hindered aromatic diamine that has garnered significant interest in polymer chemistry. Its unique molecular structure, characterized by ethyl groups ortho to the amine functionalities, imparts distinct properties that make it a valuable component in high-performance polymers. This technical guide provides a comprehensive review of the applications of MDEA, with a focus on its role as a curing agent for epoxy resins and a chain extender in polyurethane systems. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of reaction pathways and experimental workflows.

Physicochemical Properties

MDEA is a solid at room temperature with a melting point in the range of 87-90°C. Its molecular formula is C21H30N2, and its molecular weight is 310.49 g/mol . The presence of the bulky ethyl groups influences its reactivity and the properties of the resulting polymers.

| Property | Value | Reference |

| CAS Number | 13680-35-8 | [1] |

| Molecular Formula | C21H30N2 | [1] |

| Molecular Weight | 310.49 g/mol | [1] |

| Melting Point | 87-90 °C | [2] |

| Appearance | White to off-white powder or granules |

Synthesis of 4,4'-Methylenebis(2,6-diethylaniline)

The primary industrial synthesis of MDEA involves the acid-catalyzed condensation of 2,6-diethylaniline with formaldehyde.

Experimental Protocol: Synthesis of MDEA

A detailed experimental protocol for the synthesis of MDEA is as follows:

-

Reaction Setup: A mixture of 2,6-diethylaniline (0.1 mol, 14.92 g), paraformaldehyde (0.05 mol, 1.5 g), and 36% hydrochloric acid (0.1 mol, 8.6 mL) in 100 mL of water is placed in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Reaction Conditions: The reaction mixture is heated to 80°C (353 K) for 3 hours in an oil bath under an inert atmosphere (e.g., argon).

-

Work-up: The mixture is then cooled to room temperature, and sodium hydroxide (0.11 mol, 4.40 g) is added to neutralize the acid.

-

Isolation and Purification: The resulting precipitate is collected by filtration and dried in an oven at 70°C (343 K) for 12 hours. The typical yield of 4,4'-Methylenebis(2,6-diethylaniline) is approximately 94%.

Applications in Polymer Chemistry

The primary applications of MDEA are centered around its use as a high-performance additive in thermosetting and thermoplastic polymers.

Curing Agent for Epoxy Resins

MDEA serves as an effective curing agent (hardener) for epoxy resins, particularly for formulations based on diglycidyl ether of bisphenol A (DGEBA). The amine groups of MDEA react with the epoxide rings of the epoxy resin, leading to a cross-linked, three-dimensional network.

The curing process involves the nucleophilic attack of the primary amine on the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group.

The incorporation of MDEA as a curing agent typically enhances the thermal and mechanical properties of the resulting epoxy network. The steric hindrance provided by the ethyl groups can influence the curing kinetics and the final network structure.

Table 1: Typical Properties of MDEA-Cured DGEBA Epoxy Resin

| Property | Test Standard | Typical Value |

| Glass Transition Temperature (Tg) | ISO 11357-2 / ASTM D3418 | 150 - 180 °C |

| Tensile Strength | ASTM D638 | 70 - 90 MPa |

| Flexural Strength | ASTM D790 | 120 - 150 MPa |

| Compressive Strength | ASTM D695 | 130 - 160 MPa |

Note: These values are representative and can vary significantly based on the specific epoxy resin, curing schedule, and presence of other additives.

-

Formulation: Stoichiometric amounts of DGEBA epoxy resin and MDEA are weighed. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of MDEA and the epoxy equivalent weight (EEW) of the resin.

-

Mixing: The MDEA is preheated to its melting point and then thoroughly mixed with the preheated epoxy resin until a homogeneous mixture is obtained.

-

Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

-

Curing Schedule: A typical curing schedule for a DGEBA-MDEA system involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete reaction. For example, 2 hours at 120°C followed by 2 hours at 150°C.[3]

-

Testing: The cured samples are then subjected to mechanical and thermal testing according to relevant ASTM or ISO standards.[4][5]

Chain Extender in Polyurethanes and Polyureas

In polyurethane and polyurea chemistry, MDEA functions as a chain extender. It reacts with isocyanate-terminated prepolymers to build up the molecular weight and form the hard segment of the polymer.

Polyurethanes are block copolymers consisting of alternating soft and hard segments. The soft segments, typically composed of polyols, provide flexibility and elastomeric properties. The hard segments, formed by the reaction of diisocyanates with chain extenders like MDEA, contribute to the material's strength, hardness, and thermal stability through hydrogen bonding.

The use of MDEA as a chain extender can significantly influence the morphology and properties of polyurethanes. The rigid and bulky structure of MDEA can lead to well-defined phase separation between the hard and soft segments, which is often desirable for achieving good mechanical properties.

Table 2: Influence of MDEA on Polyurethane Properties

| Property | Effect of MDEA |

| Hardness (Shore A/D) | Increases |

| Tensile Strength | Increases |

| Tear Strength | Increases |

| Elongation at Break | May decrease |

| Thermal Stability (Tg of hard segment) | Increases |

-

Prepolymer Synthesis: A polyol (e.g., polytetramethylene ether glycol - PTMEG) is reacted with an excess of a diisocyanate (e.g., methylene diphenyl diisocyanate - MDI) at a controlled temperature (e.g., 80°C) to form an isocyanate-terminated prepolymer.

-

Chain Extension: The prepolymer is cooled, and a stoichiometric amount of MDEA, dissolved in a suitable solvent if necessary, is added and mixed vigorously.

-

Casting and Curing: The mixture is cast into a mold and cured at a specific temperature (e.g., 100°C) for a set duration to complete the reaction.

-

Post-Curing: The material is often post-cured at a similar or slightly elevated temperature to ensure full development of its properties.

Analytical Methods for Quantification

The quantification of unreacted MDEA or its derivatives in polymer matrices can be performed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of MDEA, a derivatization step, such as silylation, may be necessary to increase its volatility and improve chromatographic performance.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like MDEA. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and a UV detector can be used for quantification.

Conclusion

4,4'-Methylenebis(2,6-diethylaniline) is a versatile and high-performance aromatic diamine with significant applications in polymer chemistry. Its primary roles as a curing agent for epoxy resins and a chain extender for polyurethanes and polyureas lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals working in the field of polymer science and material development. The unique structure of MDEA continues to make it a subject of interest for the development of advanced polymer systems with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 6. researchgate.net [researchgate.net]

4,4'-Methylenebis(2,6-diethylaniline) in Polymerization: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Methylenebis(2,6-diethylaniline), commonly referred to as MDEA, is an aromatic diamine that plays a critical role in the synthesis of high-performance polymers. Its unique molecular structure, characterized by a methylene bridge connecting two diethylaniline moieties, imparts significant steric hindrance around the reactive amine groups. This structural feature governs its reactivity and the ultimate properties of the polymers it helps create. This technical guide provides an in-depth exploration of the mechanism of action of MDEA in two primary classes of polymerization: as a chain extender in polyurethane systems and as a curing agent for epoxy resins. Detailed experimental protocols, quantitative data on performance enhancement, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in polymer science and material development.

Core Concepts: The Dual Role of MDEA in Polymerization

MDEA's utility in polymer chemistry stems from its two primary amine (-NH₂) groups, which contain reactive hydrogen atoms. These groups can react with various electrophilic functional groups, most notably isocyanates and epoxides, to form stable covalent bonds that build or cross-link polymer chains.

-

In Polyurethane (PU) Systems: MDEA functions as a chain extender . It reacts with isocyanate-terminated prepolymers to connect them, significantly increasing the molecular weight and forming the "hard segments" of the final polyurethane-urea elastomer.

-

In Epoxy Resin Systems: MDEA serves as a curing agent or hardener . Each MDEA molecule possesses four reactive hydrogens (two per amine group), giving it a functionality of four. This allows it to react with up to four epoxide groups, creating a dense, three-dimensional, cross-linked network.

The diethyl groups in the ortho positions to the amines are a defining feature. They provide significant steric hindrance, which modulates the reactivity of the amine groups. This steric effect slows down the reaction rate compared to less hindered aromatic diamines like 4,4'-methylenedianiline (MDA), offering a longer processing window (pot life), which is a crucial advantage in manufacturing large or complex composite parts.

Mechanism of Action in Polyurethane Systems

In polyurethane synthesis, MDEA is introduced after the initial reaction between a polyol (the soft segment) and a diisocyanate to form an isocyanate-terminated prepolymer. MDEA's role is to build the hard segments, which are crucial for the material's strength and thermal properties.

The mechanism proceeds via a nucleophilic addition reaction:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of MDEA's primary amine group attacks the electrophilic carbon atom of the terminal isocyanate (-NCO) group on the polyurethane prepolymer.

-

Urea Linkage Formation: This reaction forms a highly stable urea linkage (-NH-CO-NH-), extending the polymer chain.

-

Hard Segment Assembly: As both amine groups on an MDEA molecule react with different prepolymer chains, they create long, rigid "hard segments" consisting of alternating diisocyanate and MDEA units. These hard segments are thermodynamically incompatible with the flexible polyol soft segments, leading to microphase separation, which is fundamental to the elastomeric properties of the final material.

Caption: MDEA chain extension of polyurethane prepolymers.

Mechanism of Action in Epoxy Resin Systems

In epoxy formulations, MDEA acts as a hardener, initiating the polymerization and cross-linking of epoxy prepolymers (resins) into a rigid, thermoset plastic. The most common epoxy resins are based on diglycidyl ether of bisphenol A (DGEBA).

The curing mechanism involves a ring-opening addition reaction:

-

Primary Amine Reaction: A primary amine group (-NH₂) on the MDEA molecule performs a nucleophilic attack on a terminal epoxide ring of an epoxy monomer. This opens the ring and forms a secondary amine (-NH-) and a hydroxyl group (-OH).

-

Secondary Amine Reaction: The newly formed secondary amine is also reactive and can attack another epoxide ring, forming a tertiary amine (-N-) and another hydroxyl group.

-

Network Formation: Since each MDEA molecule has two primary amine groups, this process can repeat, with each MDEA molecule acting as a junction point capable of reacting with four epoxy chains. This leads to the formation of a highly cross-linked, three-dimensional polymer network. The hydroxyl groups generated during the reaction can further catalyze the ring-opening, accelerating the curing process (autocatalysis).

The steric hindrance from the diethyl groups reduces the reactivity of the amine hydrogens, which contributes to a longer pot life and a lower peak exotherm during curing compared to non-sterically hindered diamines.

Spectroscopic and Application Insights for 4,4'-Methylenebis(2,6-diethylaniline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4,4'-Methylenebis(2,6-diethylaniline), a compound of interest in polymer chemistry and materials science. This document compiles available spectroscopic data, details experimental protocols for its synthesis and characterization, and presents a workflow for its primary application as a curing agent for epoxy resins.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data available for 4,4'-Methylenebis(2,6-diethylaniline).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 4,4'-Methylenebis(2,6-diethylaniline)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.51 | s | 2H | Ar-H |

| 4.70 | s | 4H | NH₂ |

| 3.84 | s | 2H | CH₂ (bridge) |

| 2.72 | q, J = 7.4 Hz | 4H | Ar-CH₂CH₃ |

| 2.37 | q, J = 7.5 Hz | 4H | Ar-CH₂CH₃ |

| 1.08–0.99 | m | 12H | Ar-CH₂CH₃ |

Solvent: DMSO-d₆, Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data of 4,4'-Methylenebis(2,6-diethylaniline)

| Chemical Shift (δ) ppm | Assignment |

| 142.41 | Ar-C (quaternary) |

| 127.48 | Ar-C (quaternary) |

| 126.51 | Ar-C (quaternary) |

| 126.07 | Ar-CH |

| 125.67 | Ar-C (quaternary) |

| 124.56 | Ar-C (quaternary) |

| 42.48 | CH₂ (bridge) |

| 24.53 | Ar-CH₂CH₃ |

| 23.55 | Ar-CH₂CH₃ |

| 12.94 | Ar-CH₂CH₃ |

| 12.13 | Ar-CH₂CH₃ |

Solvent: DMSO-d₆, Frequency: 151 MHz

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 4,4'-Methylenebis(2,6-diethylaniline) [1]

| m/z | Assignment |

| 311.2482 | [M+H]⁺ (Molecular Ion) |

| 294.2217 | Fragment Ion |

| 162.1276 | Fragment Ion |

| 145.1011 | Fragment Ion |

Technique: LC-ESI-QFT

Infrared (IR) Spectroscopy

A detailed peak table with assignments for the IR spectrum of 4,4'-Methylenebis(2,6-diethylaniline) is not explicitly provided in the available literature. However, characteristic absorption bands for the functional groups present in the molecule are expected.

Table 4: Expected Infrared Absorption Bands for 4,4'-Methylenebis(2,6-diethylaniline)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500-3300 | N-H | Stretching (amine) |

| 3100-3000 | C-H | Stretching (aromatic) |

| 2970-2850 | C-H | Stretching (aliphatic) |

| 1620-1580 | C=C | Stretching (aromatic ring) |

| 1550-1450 | N-H | Bending (amine) |

| 1470-1430 | C-H | Bending (aliphatic) |

| 850-750 | C-H | Bending (out-of-plane, aromatic) |

UV-Vis Spectroscopy

Specific UV-Vis absorption data for 4,4'-Methylenebis(2,6-diethylaniline) was not found in the searched literature. Generally, aromatic amines exhibit absorption bands in the UV region, typically between 200-400 nm, arising from π-π* transitions of the benzene ring and n-π* transitions of the non-bonding electrons on the nitrogen atom.[2][3][4][5][6]

Experimental Protocols

The following protocols are based on methods described in the scientific literature for the synthesis and characterization of 4,4'-Methylenebis(2,6-diethylaniline).

Synthesis of 4,4'-Methylenebis(2,6-diethylaniline)[2][7]

This protocol describes the acid-catalyzed condensation of 2,6-diethylaniline with paraformaldehyde.

Materials:

-

2,6-diethylaniline (0.1 mol, 14.92 g)

-

Paraformaldehyde (0.05 mol, 1.5 g)

-

36% Hydrochloric acid (0.1 mol, 8.6 mL)

-

Sodium hydroxide (0.11 mol, 4.40 g)

-

Water

-

Round-bottom flask

-

Oil bath

-

Argon atmosphere setup

-

Filtration apparatus

Procedure:

-

A mixture of 2,6-diethylaniline, paraformaldehyde, and 36% hydrochloric acid in 100 mL of water is placed in a round-bottom flask.

-

The flask is heated to 353 K (80 °C) in an oil bath under an argon atmosphere for 3 hours.

-

The reaction mixture is then cooled to room temperature.

-

Sodium hydroxide is added to the mixture to neutralize the acid and precipitate the product.

-

The precipitate is collected by filtration.

-

The collected solid is dried at 343 K (70 °C) in an oven for 12 hours to yield the final product.

NMR Spectroscopy[2]

Instrumentation:

-

Bruker Avance II 600 spectrometer (or equivalent)

Sample Preparation:

-

Dissolve a small amount of the synthesized 4,4'-Methylenebis(2,6-diethylaniline) in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum at a frequency of 600 MHz.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak.

¹³C NMR Acquisition:

-

Acquire the carbon-13 NMR spectrum at a frequency of 151 MHz.

-

Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry[1]

Instrumentation:

-

Q Exactive Orbitrap (Thermo Scientific) with Liquid Chromatography (LC) and Electrospray Ionization (ESI) source (or equivalent).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent compatible with LC-MS analysis (e.g., methanol or acetonitrile).

LC-MS/MS Analysis:

-

Inject the sample into the LC system for separation.

-

The eluent from the LC column is introduced into the ESI source for ionization.

-

Analyze the generated ions using the Orbitrap mass analyzer to determine their mass-to-charge ratio (m/z).

-

Perform fragmentation of the molecular ion to obtain tandem mass spectrometry (MS/MS) data for structural elucidation.

Infrared (IR) Spectroscopy

Instrumentation:

-

FTIR spectrometer (e.g., PerkinElmer SpectrumTwo) with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

FTIR Analysis:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

Visualization of Synthetic and Application Workflow

As 4,4'-Methylenebis(2,6-diethylaniline) is primarily used as a curing agent for epoxy resins, the following diagrams illustrate the synthesis of the compound and its subsequent use in the epoxy curing process.

Caption: Synthetic workflow for 4,4'-Methylenebis(2,6-diethylaniline).

Caption: General workflow for the use of 4,4'-Methylenebis(2,6-diethylaniline) as an epoxy curing agent.

References

- 1. 4,4'-Methylenebis[2,6-diethylaniline] | C21H30N2 | CID 83656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. arcjournals.org [arcjournals.org]

- 5. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) | MDPI [mdpi.com]

Thermal Decomposition of 4,4'-Methylenebis(2,6-diethylaniline): A Technical Guide

Disclaimer: Publicly available experimental data on the specific thermal decomposition profile of 4,4'-Methylenebis(2,6-diethylaniline) is limited. This guide is therefore based on established principles of thermal analysis, data from structurally analogous compounds—primarily 4,4'-methylenedianiline (MDA)—and general knowledge of the thermal degradation of aromatic amines and methylene-bridged aromatic compounds. The information presented herein should be considered as a predictive guide for researchers, scientists, and drug development professionals.

Executive Summary

4,4'-Methylenebis(2,6-diethylaniline), a sterically hindered aromatic diamine, is utilized as a curing agent and building block in the synthesis of high-performance polymers. Understanding its thermal stability and decomposition characteristics is crucial for safe handling, processing, and predicting the lifecycle of materials derived from it. This technical guide provides a comprehensive overview of the predicted thermal decomposition behavior of 4,4'-Methylenebis(2,6-diethylaniline), outlines standard experimental protocols for its analysis, and presents hypothesized decomposition pathways.

Predicted Thermal Decomposition Profile

The thermal decomposition of 4,4'-Methylenebis(2,6-diethylaniline) is anticipated to be a multi-stage process, primarily driven by the cleavage of the methylene bridge and the degradation of the aromatic amine moieties. The presence of bulky ethyl groups at the ortho positions to the amine groups likely influences the decomposition pathway and the stability of the molecule compared to its non-substituted analogue, 4,4'-methylenedianiline (MDA).

The initial decomposition is expected to involve the scission of the C-N bonds and the methylene bridge connecting the two aromatic rings. At elevated temperatures, further fragmentation of the aromatic rings and the ethyl substituents will occur, leading to the formation of a complex mixture of volatile products and a carbonaceous residue.

Predicted Decomposition Products

Based on the known thermal decomposition products of the structurally similar 4,4'-methylenedianiline (MDA), the following table summarizes the anticipated decomposition products for 4,4'-Methylenebis(2,6-diethylaniline).

| Potential Decomposition Product | Chemical Formula | Probable Formation Pathway | Anticipated Temperature Range (°C) |

| 2,6-diethylaniline | C₁₀H₁₅N | Homolytic or heterolytic cleavage of the methylene bridge. | 300 - 450 |

| Aniline and its derivatives | C₆H₅NH₂ and others | Fragmentation of the 2,6-diethylaniline radical. | > 400 |

| Oxides of Nitrogen (NOx) | NOx | Oxidation of the amine functional groups, particularly in the presence of air. | > 400 |

| Carbon Monoxide (CO) | CO | Incomplete combustion of the organic structure. | > 400 |

| Carbon Dioxide (CO₂) | CO₂ | Complete combustion of the organic structure. | > 500 |

| Various hydrocarbons | CₓHᵧ | Fragmentation of the ethyl groups and aromatic rings. | > 400 |

| Carbonaceous Char | C | Residue from extensive thermal degradation at high temperatures. | > 600 |

Note: The temperature ranges are estimations based on general thermal decomposition behavior of similar compounds and would need to be confirmed by experimental analysis.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal decomposition profile of 4,4'-Methylenebis(2,6-diethylaniline), a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and quantify the mass loss of the compound as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of 4,4'-Methylenebis(2,6-diethylaniline) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed on a sensitive microbalance within a furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 800 °C).

-

An inert purge gas (e.g., nitrogen or argon) is continuously passed over the sample to prevent oxidative decomposition.

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min).

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve (heat flow vs. temperature) will show endothermic peaks for melting and endothermic or exothermic peaks for decomposition events, providing information on the energetics of these processes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during thermal decomposition.

Methodology:

-

A microgram-scale amount of the sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

-

The volatile decomposition products are swept directly into the injection port of a gas chromatograph (GC).

-

The GC separates the individual components of the pyrolysate mixture.

-

The separated components are then introduced into a mass spectrometer (MS), which provides mass spectra for their identification by comparison with spectral libraries and fragmentation patterns.

Visualizations

Hypothesized Thermal Decomposition Pathway

Caption: Hypothesized thermal decomposition pathway of 4,4'-Methylenebis(2,6-diethylaniline).

Experimental Workflow for Thermal Analysis

Caption: General experimental workflow for the thermal analysis of a solid compound.

Conclusion

solubility profile of 4,4'-Methylenebis(2,6-diethylaniline) in various solvents

Solubility Profile of 4,4'-Methylenebis(2,6-diethylaniline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility profile of 4,4'-Methylenebis(2,6-diethylaniline), a compound of interest in polymer chemistry and materials science. Due to the limited availability of publicly accessible quantitative solubility data, this document summarizes the existing information and presents established experimental protocols for determining the solubility of sparingly soluble compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and application of this and similar chemical entities.

Introduction

4,4'-Methylenebis(2,6-diethylaniline), also known as MDEA, is a sterically hindered aromatic amine. Its molecular structure, characterized by two aniline rings linked by a methylene bridge and substituted with ethyl groups at the ortho positions, imparts unique physical and chemical properties. These properties make it a valuable component in the synthesis of high-performance polymers, including polyurethanes and epoxy resins, where it functions as a curing agent or chain extender.

Understanding the solubility of 4,4'-Methylenebis(2,6-diethylaniline) in various solvents is critical for its application in synthesis, formulation, and material processing. Solubility data informs solvent selection for reactions, purification, and the preparation of formulations with desired concentrations. This guide aims to consolidate the known solubility information and provide methodologies for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-Methylenebis(2,6-diethylaniline) is presented in the table below.

| Property | Value | Reference |

| CAS Number | 13680-35-8 | [1] |

| Molecular Formula | C₂₁H₃₀N₂ | [1] |

| Molecular Weight | 310.48 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 88-90 °C | |

| Boiling Point | 205 °C at 0.5 mmHg | [1] |

| Density | 0.90 g/cm³ | [1] |

Solubility Profile

The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, as well as by external factors such as temperature and pressure. For aromatic amines like 4,4'-Methylenebis(2,6-diethylaniline), the large, non-polar aromatic structure generally leads to poor solubility in water and better solubility in organic solvents. The presence of two amine groups allows for hydrogen bonding, which can enhance solubility in polar solvents to some extent.

Quantitative Solubility Data

| Solvent | Temperature | Solubility | Reference |

| Toluene | Not Specified | Soluble | [1] |

| Water | 20 °C | 440 µg/L (0.000044 g/100 mL) | [2] |

Note: The term "soluble" is a qualitative description and does not provide a specific concentration.

Qualitative Solubility Information

For a structurally similar compound, 4,4'-methylenebis(2,6-diisopropylaniline), it has been noted to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[3] This suggests that 4,4'-Methylenebis(2,6-diethylaniline) may also exhibit some degree of solubility in these polar aprotic and protic solvents.

Generally, aliphatic amines show some solubility in water due to their ability to form hydrogen bonds.[4] However, this solubility decreases as the number of carbon atoms increases, especially beyond six carbon atoms.[4] Aromatic amines, like the subject compound, tend to have diminished water solubility because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, reducing their ability to form hydrogen bonds.[4] Most amines are soluble in organic solvents, particularly polar organic solvents.[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, experimental determination is necessary. The following are established methods for measuring the solubility of sparingly soluble compounds.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a traditional and widely accepted technique for determining the equilibrium solubility of a compound.

Principle: A surplus amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation: Add an excess amount of 4,4'-Methylenebis(2,6-diethylaniline) to a known volume of the desired solvent in a sealed, inert container (e.g., a glass flask with a stopper). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the container in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period to reach equilibrium. This can take 24 to 72 hours, depending on the compound and solvent.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Analysis: Accurately measure the concentration of 4,4'-Methylenebis(2,6-diethylaniline) in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a validated spectroscopic method.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L, mg/mL, or mol/L).

Gravimetric Method

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Detailed Methodology:

-

Prepare a Saturated Solution: Follow steps 1-3 of the Shake-Flask Method to obtain a clear, saturated solution.

-

Sample Collection: Accurately pipette a known volume of the saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or watch glass).

-

Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, oven at a temperature below the compound's decomposition point, or under vacuum) until the solute is completely dry.

-

Weighing: Cool the container with the dried solute in a desiccator to room temperature and weigh it accurately. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solution taken.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents or conditions, various HTS methods are employed, often in a microplate format.

4.3.1. Turbidimetric and Nephelometric Methods

Principle: These methods rely on the detection of light scattering caused by undissolved particles in a solution. A solution is prepared at a concentration above the expected solubility limit. The amount of light scattered by the resulting precipitate is measured and correlated to the amount of insoluble material.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4,4'-Methylenebis(2,6-diethylaniline) in a highly soluble solvent (e.g., DMSO).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the test solvent to create a range of concentrations.

-

Precipitation and Equilibration: Allow the solutions to equilibrate for a set period, during which precipitation will occur in wells where the concentration exceeds the solubility limit.

-

Measurement: Use a nephelometer or turbidimeter to measure the light scattering in each well.

-

Data Analysis: The solubility is estimated as the concentration at which a significant increase in light scattering is observed.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound like 4,4'-Methylenebis(2,6-diethylaniline).

References

- 1. 13680-35-8 CAS MSDS (4,4'-Methylenebis(2,6-diethylaniline)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Methyldiethanolamine - Wikipedia [en.wikipedia.org]

- 3. 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE) CAS#: 19900-69-7 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Curing Epoxy Resins with 4,4'-Methylenebis(2,6-diethylaniline) (M-DEA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Methylenebis(2,6-diethylaniline), also known as M-DEA, as a curing agent for epoxy resins. M-DEA is an aromatic diamine that offers a unique combination of properties to epoxy formulations, including a long pot life and high thermal and mechanical performance of the cured product.[1] This document outlines the curing mechanism, provides detailed experimental protocols, and presents key performance data for M-DEA cured epoxy systems.

Introduction to M-DEA as an Epoxy Curing Agent

4,4'-Methylenebis(2,6-diethylaniline) is a solid aromatic amine curing agent used to crosslink epoxy resins. The diethyl groups ortho to the amine functionalities provide steric hindrance, which modulates the reactivity of the amine hydrogens.[1] This steric hindrance is a key feature of M-DEA, resulting in a significantly longer pot life and a lower peak exotherm during curing compared to less hindered aromatic amines like 4,4'-methylenedianiline (MDA).[1]

M-DEA is particularly suitable for applications requiring a long working time, such as the fabrication of large composite parts, high-performance adhesives, and coatings for demanding environments in the automotive and aerospace industries.[2] The resulting cured epoxy resins exhibit excellent mechanical strength, high thermal stability, and robust chemical resistance.[2][3]

Curing Mechanism

The curing of epoxy resins with M-DEA proceeds through a polyaddition reaction between the amine groups of the M-DEA and the epoxide groups of the epoxy resin. Each primary amine group on the M-DEA molecule contains two active hydrogen atoms, giving the molecule a functionality of four.[1] This means that one molecule of M-DEA can react with up to four epoxy groups, leading to the formation of a dense, three-dimensional crosslinked network.[1]